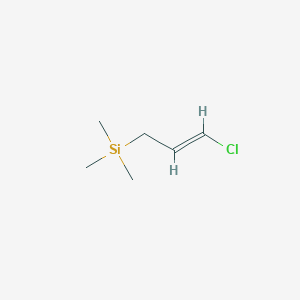![molecular formula C6H14O3 B092619 ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- CAS No. 15476-85-4](/img/structure/B92619.png)
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- is an organic compound with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol . This compound is characterized by the presence of a tert-butylperoxy group attached to an ethanol backbone, making it a unique member of the hydroxyperoxides family .
Métodos De Preparación
The synthesis of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- typically involves the reaction of tert-butyl hydroperoxide with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically yield alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- involves its ability to generate free radicals through the cleavage of the O-O bond in the tert-butylperoxy group . These free radicals can then participate in various chemical reactions, including oxidation and polymerization . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- can be compared with other hydroxyperoxides, such as:
Hydrogen peroxide (H₂O₂): A simple peroxide with strong oxidizing properties.
tert-Butyl hydroperoxide (TBHP): Similar to ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-, but lacks the ethanol backbone.
Cumene hydroperoxide: Another hydroxyperoxide used in organic synthesis and industrial applications.
The uniqueness of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- lies in its specific structure, which combines the properties of both ethanol and tert-butylperoxy groups, making it versatile in various chemical reactions and applications .
Propiedades
Número CAS |
15476-85-4 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
Clave InChI |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
SMILES canónico |
CC(C)(C)OOCCO |
| 15476-85-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)










